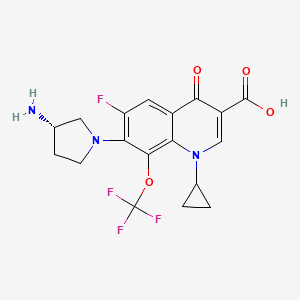
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a trifluoromethoxy substituent. It is known for its potent antibacterial properties and is used in various scientific research and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.
Introduction of the Fluoro and Trifluoromethoxy Groups: Fluorination and trifluoromethoxylation are achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl ethers, respectively.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone intermediate.
Final Functionalization: The amino group is introduced through reductive amination or other suitable methods, followed by purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can modify the quinolone core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinolone ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing novel quinolone derivatives with potential antibacterial properties.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The molecular targets include the gyrA and parC subunits of the enzymes, and the pathways involved are essential for bacterial survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Moxifloxacin: A quinolone with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and membrane permeability, potentially leading to improved antibacterial activity and bioavailability compared to other quinolones.
Propiedades
Número CAS |
178174-20-4 |
|---|---|
Fórmula molecular |
C18H17F4N3O4 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trifluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17F4N3O4/c19-12-5-10-13(25(9-1-2-9)7-11(15(10)26)17(27)28)16(29-18(20,21)22)14(12)24-4-3-8(23)6-24/h5,7-9H,1-4,6,23H2,(H,27,28)/t8-/m0/s1 |
Clave InChI |
URNIGUPATKKUTL-QMMMGPOBSA-N |
SMILES isomérico |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2OC(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)(F)F)N4CCC(C4)N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
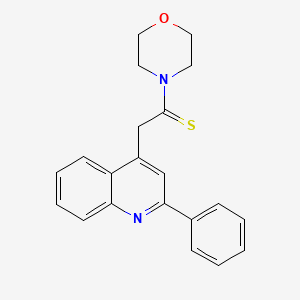

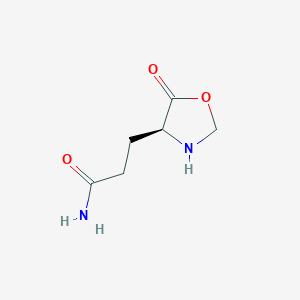
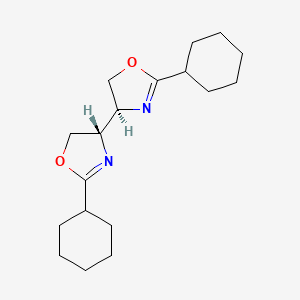
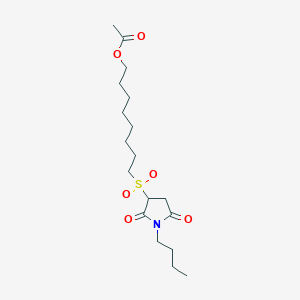

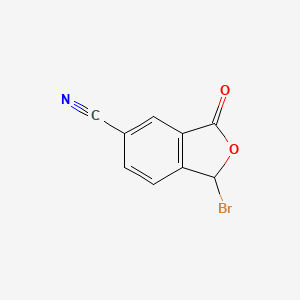



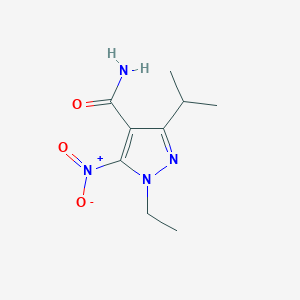
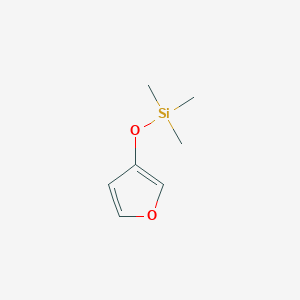
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
